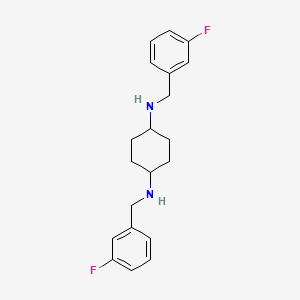![molecular formula C18H10BrFN2O2S B2422681 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 313954-87-9](/img/structure/B2422681.png)
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position, a thiazolyl group at the 3rd position, and a fluoro-phenylamino group at the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluoroaniline with a suitable thioamide under acidic conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with a brominated chromen-2-one derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and interfering with the replication process.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 6-Bromo-3-pyridinylboronic acid
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 6-Bromo-3-cyclopropyl-2-fluoropyridine
Uniqueness
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiazole ring and the fluoro-phenylamino group enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.
Eigenschaften
IUPAC Name |
6-bromo-3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2O2S/c19-11-5-6-16-10(7-11)8-12(17(23)24-16)15-9-25-18(22-15)21-14-4-2-1-3-13(14)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGMXRVMGWCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422598.png)


![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2422602.png)
![Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2422605.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2422606.png)
![4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate](/img/structure/B2422607.png)
![3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester](/img/structure/B2422608.png)
![5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2422609.png)


![methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B2422616.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2422617.png)
![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)
